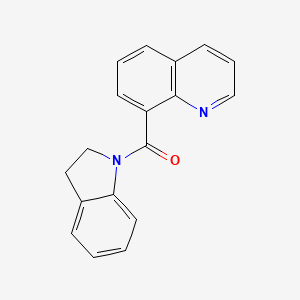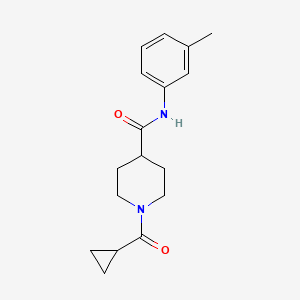
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to increased inhibitory activity and potential therapeutic effects.
Mechanism of Action
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide increases the levels of GABA in the brain, leading to increased inhibitory activity and potential therapeutic effects.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide administration can lead to a number of biochemical and physiological effects. These include increased inhibition of neuronal activity, decreased excitability of neurons, and potential therapeutic effects for conditions such as epilepsy, addiction, anxiety, and depression.
Advantages and Limitations for Lab Experiments
One advantage of 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide for lab experiments is its potency and selectivity as a GABA transaminase inhibitor. This allows for precise manipulation of GABA levels in the brain and the study of its effects on neuronal activity and behavior. However, one limitation is the potential for off-target effects or toxicity at higher doses, which must be carefully monitored in experimental settings.
Future Directions
For research on 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide include further investigation into its potential therapeutic applications, particularly in the treatment of epilepsy, addiction, anxiety, and depression. Additional studies may also focus on optimizing dosing and delivery methods, as well as investigating potential side effects or toxicities. Finally, research may explore the potential for 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide as a tool for studying the role of GABA in the brain and its effects on behavior and cognition.
Synthesis Methods
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. The initial step involves the reaction of 3-methylphenylpiperidine-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine, to form the cyclopropanecarbonyl derivative. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst, such as trifluoroacetic acid, to form the final product, 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide.
Scientific Research Applications
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been the subject of numerous scientific studies, particularly in the field of neuroscience. Its potential therapeutic applications include the treatment of epilepsy, addiction, anxiety, and depression. In preclinical studies, 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been shown to reduce seizure activity and increase the efficacy of antiepileptic drugs. It has also been shown to reduce drug-seeking behavior in animal models of addiction and decrease anxiety-like behaviors in rodents.
properties
IUPAC Name |
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-3-2-4-15(11-12)18-16(20)13-7-9-19(10-8-13)17(21)14-5-6-14/h2-4,11,13-14H,5-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZISZHFZCVXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

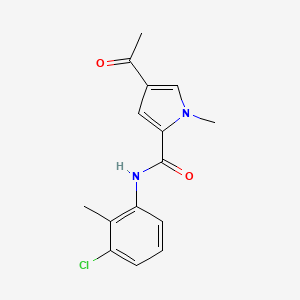

![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)
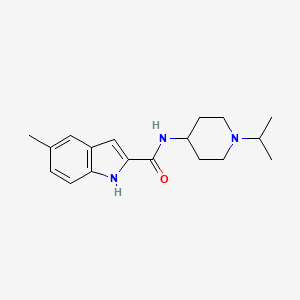

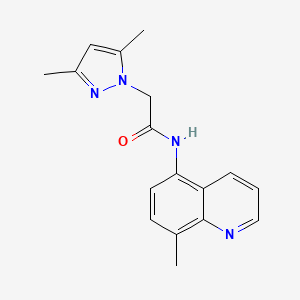
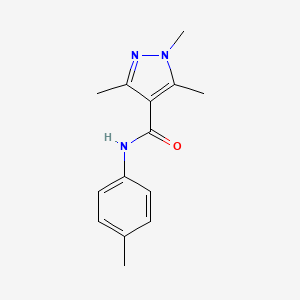
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)

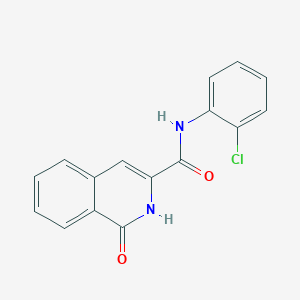

![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)

